tert-Butyl (2,4-difluoro-3-nitrophenyl)carbamate tert-Butyl (2,4-difluoro-3-nitrophenyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15908986
InChI: InChI=1S/C11H12F2N2O4/c1-11(2,3)19-10(16)14-7-5-4-6(12)9(8(7)13)15(17)18/h4-5H,1-3H3,(H,14,16)
SMILES:
Molecular Formula: C11H12F2N2O4
Molecular Weight: 274.22 g/mol

tert-Butyl (2,4-difluoro-3-nitrophenyl)carbamate

CAS No.:

Cat. No.: VC15908986

Molecular Formula: C11H12F2N2O4

Molecular Weight: 274.22 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (2,4-difluoro-3-nitrophenyl)carbamate -

Specification

Molecular Formula C11H12F2N2O4
Molecular Weight 274.22 g/mol
IUPAC Name tert-butyl N-(2,4-difluoro-3-nitrophenyl)carbamate
Standard InChI InChI=1S/C11H12F2N2O4/c1-11(2,3)19-10(16)14-7-5-4-6(12)9(8(7)13)15(17)18/h4-5H,1-3H3,(H,14,16)
Standard InChI Key NIWDYRHQEVOEHF-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1=C(C(=C(C=C1)F)[N+](=O)[O-])F

Introduction

Structural Characteristics and Molecular Identity

tert-Butyl (2,4-difluoro-3-nitrophenyl)carbamate belongs to the carbamate family, characterized by an ester linkage between a substituted phenyl group and a tert-butyloxycarbonyl (Boc) moiety. The molecular formula is C₁₁H₁₂F₂N₂O₄, with a molecular weight of 274.22 g/mol . The phenyl ring features fluorine atoms at the 2- and 4-positions and a nitro group at the 3-position, creating a distinct electronic environment that influences reactivity and intermolecular interactions .

Crystallographic and Stereochemical Insights

While direct crystallographic data for this compound remains unpublished, analogous carbamates, such as tert-butyl 2-phenylethylcarbamate, exhibit planar carbamate groups with dihedral angles of 84.8° between the phenyl and carbamate planes . This geometry suggests potential steric hindrance in tert-butyl (2,4-difluoro-3-nitrophenyl)carbamate, which may affect its conformational flexibility and binding affinity in biological systems .

Table 1: Comparative Molecular Features of Related Carbamates

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
tert-Butyl (2,4-difluoro-3-nitrophenyl)carbamateC₁₁H₁₂F₂N₂O₄274.22Nitro, fluorine, carbamate
tert-Butyl N-[2-(3-nitrophenyl)phenyl]carbamateC₁₇H₁₈N₂O₄314.34Biphenyl, nitro, carbamate
tert-Butyl N-{[(3,4-difluorophenyl)carbamoyl]methyl}carbamateC₁₃H₁₆F₂N₂O₃286.27Difluorophenyl, carbamate

Synthesis and Reaction Pathways

The synthesis of tert-butyl (2,4-difluoro-3-nitrophenyl)carbamate likely follows established Boc-protection strategies. A representative method involves reacting 2,4-difluoro-3-nitroaniline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine . This one-pot reaction typically proceeds in dichloromethane at 0°C, followed by reflux to ensure complete conversion .

Optimization Considerations

Key parameters include:

  • Stoichiometry: A 1.2:1 molar ratio of Boc₂O to amine ensures efficient carbamate formation while minimizing side reactions .

  • Solvent Choice: Dichloromethane provides optimal solubility for both aromatic amines and Boc₂O .

  • Purification: Crystallization from hexane yields high-purity product (≥90%) .

Table 2: Synthetic Reagents and Conditions

ReagentRoleQuantity (Equivalents)Temperature
Di-tert-butyl dicarbonateCarbamoylating agent1.20°C → Reflux
TriethylamineBase1.5Ambient
DichloromethaneSolvent--

Physicochemical Properties

Experimental data for this specific compound remains limited, but inferences can be drawn from structurally related carbamates:

  • Solubility: Expected to be soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in chlorinated solvents .

  • Thermal Stability: Decomposition likely occurs above 200°C, consistent with nitroaromatic compounds .

  • LogP: Estimated at 2.1–2.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration in drug candidates .

Applications in Medicinal Chemistry

The compound’s nitro group serves as a versatile handle for further functionalization, enabling its use in:

  • Prodrug Design: Nitro reduction to amines facilitates targeted drug release .

  • Structure-Activity Relationship (SAR) Studies: Fluorine substitutions modulate electronic effects and bioavailability .

  • Enzyme Inhibition: Carbamates often act as irreversible inhibitors of serine hydrolases, suggesting potential in neurodegenerative disease research .

Comparative Analysis with Structural Analogs

The 2,4-difluoro substitution pattern distinguishes this compound from isomers like tert-butyl (2,6-difluoro-3-nitrophenyl)carbamate. Key differences include:

  • Electronic Effects: Para-fluorine atoms enhance ring electron-withdrawing capacity, accelerating nucleophilic aromatic substitution compared to ortho-substituted analogs .

  • Steric Profile: The 3-nitro group creates a steric barrier that may hinder π-stacking interactions in protein binding .

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